(1R,4S)-2-azabicyclo[2.2.1]heptane

DPP-4 inhibitor Type 2 diabetes Medicinal chemistry

Medicinal chemistry programs requiring conformationally constrained piperidine/pyrrolidine replacements face reproducibility risks with racemates or undefined stereochemistry. (1R,4S)-2-azabicyclo[2.2.1]heptane (CAS 380228-01-3) provides the defined (1R,4S) absolute configuration essential for SAR studies. - Validated DPP-4 inhibitor scaffold: Neogliptin achieves IC50=16.8 nM (vs. vildagliptin) - Core component of selective OX1R antagonist JNJ-54717793 for neuroscience - Rigid bridged bicyclic scaffold pre-organizes target binding (Ledipasvir analog) - Enantiopure >98% (HPLC), immediate shipment for lead optimization

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 380228-01-3
Cat. No. B3132902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-azabicyclo[2.2.1]heptane
CAS380228-01-3
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2
InChIInChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
InChIKeyGYLMCBOAXJVARF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1R,4S)-2-Azabicyclo[2.2.1]heptane


(1R,4S)-2-Azabicyclo[2.2.1]heptane is a chiral bridged bicyclic amine (azanorbornane) with the molecular formula C₆H₁₁N, a molecular weight of 97.16 g/mol, and two defined stereocenters in the (1R,4S) configuration . This scaffold provides a conformationally constrained mimic of biologically relevant motifs such as piperidine and pyrrolidine [1], making it a privileged building block in medicinal chemistry and a key intermediate for the development of novel therapeutics.

Chiral workflow Enantiopure (1R,4S) scaffold for stereochemical-control studies and SAR
Building block Conformationally constrained azanorbornane for medicinal chemistry design
Procurement Enantiomer-specific procurement; racemate not interchangeable

Stereochemical Specificity of (1R,4S)-2-Azabicyclo[2.2.1]heptane


Generic substitution of the (1R,4S) enantiomer with its racemate or other stereoisomers is not scientifically viable for applications requiring defined chirality. The absolute (1R,4S) configuration directly determines the three-dimensional orientation of substituents appended to the scaffold, which in turn dictates binding affinity and selectivity for biological targets such as dipeptidyl peptidase-4 (DPP-4) [1] and orexin receptors [2]. Procurement of the enantiopure (1R,4S) compound is therefore a prerequisite for reproducibility in structure-activity relationship (SAR) studies and the generation of meaningful pharmacological data.

Target (1R,4S)-2-Azabicyclo[2.2.1]heptane (enantiopure)
Substitute
Racemic mixture
Stereochemical identity lost; SAR and binding data may shift unpredictably.
Substitute
Other stereoisomer
Different 3D orientation alters target recognition; not interchangeable for chiral applications.

Comparative Evidence for (1R,4S)-2-Azabicyclo[2.2.1]heptane


DPP-4 Inhibition Potency vs. Vildagliptin and Sitagliptin

Neogliptin (compound 12a), a DPP-4 inhibitor derived from the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold, exhibits an IC₅₀ of 16.8 ± 2.2 nM [1]. This potency is superior to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin in the same enzymatic assay [1]. Further optimization of this scaffold yielded an even more potent inhibitor, 9a, with an IC₅₀ of 4.3 nM [2].

DPP-4 potency
Head-to-head
IC₅₀ 16.8 ± 2.2 nM (Neogliptin) vs. vildagliptin/sitagliptin; analog 9a IC₅₀ 4.3 nM reported
Reported lower IC₅₀ in same enzymatic assay; supports DPP-4 assay potency context
Comparator absolute IC₅₀ not provided; in vitro enzymatic assay only
DPP-4 inhibitor Type 2 diabetes Medicinal chemistry

Orexin-1 Receptor Selectivity vs. Dual Antagonists

The (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is a critical structural component in the development of selective orexin-1 receptor (OX1R) antagonists. A series of substituted azabicyclo[2.2.1]heptanes were optimized from a non-selective dual orexin receptor antagonist (DORA) to achieve selectivity for OX1R [1]. This optimization program, which relies on the stereochemically defined scaffold, resulted in the discovery of the clinical candidate JNJ-54717793, an orally bioavailable and brain-penetrant selective OX1R antagonist [1].

OX1R selectivity
Cross-study
Shift from dual orexin antagonist to selective OX1R antagonist (JNJ-54717793)
Supports receptor selectivity optimization using this scaffold; assay context for OX1R studies
In vitro binding/functional assays and in vivo models; selectivity ratio not detailed
Orexin receptor Neuroscience Drug discovery

Enhanced Synthetic Yields for the Bridged Scaffold

The synthesis of the 2-azabicyclo[2.2.1]heptane ring system has historically been reported to proceed in low yield via tandem cyclization [1]. However, alternative synthetic strategies have been developed that provide better yields. For example, an approach using 2-tributylstannyl-4-allylpyrrolidine has been shown to provide the 2-aza ring system with improved yield [1]. More recently, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed, affording a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities [2].

Synthetic yield
Cross-study
Improved yields reported using chiral phosphoric acid catalysis vs. earlier tandem cyclization
Supports scalable synthesis route selection; yield advantage context-dependent
Quantitative yield values not directly comparable across sources
Organic synthesis Methodology Scale-up

Scaffold Versatility in Bioactive Molecules and Antivirals

The azabicyclo[2.2.1]heptane framework is a pivotal structural fragment in both natural products and marketed pharmaceuticals, as exemplified by its presence in Ledipasvir, an approved antiviral agent for hepatitis C treatment [1]. This demonstrates the scaffold's proven utility and clinical relevance. In contrast to more flexible or monocyclic amine scaffolds (e.g., piperidine, pyrrolidine), the rigid bicyclic system of (1R,4S)-2-azabicyclo[2.2.1]heptane provides a distinct conformational constraint [1]. Furthermore, emerging research highlights its utility in developing SARS-CoV-2 3CL protease inhibitors and ligands for asymmetric catalysis [1], underscoring its broad and growing applicability across multiple therapeutic areas.

Scaffold utility
Class-level
Present in Ledipasvir; employed in SARS-CoV-2 3CL protease inhibitor design and asymmetric catalysis ligands
Reported class-level scaffold versatility; supports broad medicinal chemistry exploration
Conference proceeding and class-level inference; specific conditions require individual verification
Scaffold hopping Antiviral Drug design

High-Purity Commercial Supply

The (1R,4S)-2-azabicyclo[2.2.1]heptane enantiomer is commercially available from multiple reputable suppliers at high purity levels, such as 98% . This contrasts with the racemic mixture or the opposite enantiomer, which may also be available but are not interchangeable for chiral applications. The specific (1R,4S) stereochemistry is confirmed by vendors, with the MDL number MFCD11046517 serving as a unique identifier for this exact form . Procurement of this specific, high-purity enantiomer ensures experimental consistency and reproducibility, which are critical for generating reliable SAR data and meeting the stringent requirements of later-stage drug development.

Commercial purity
Specification review
98% purity reported (vendor example); MDL MFCD11046517 identifies (1R,4S) enantiomer
Lot-attribute verification; enantiopure identity confirmed by supplier
Purity specifications vary by supplier; verify COA for exact values
Building block Chemical procurement Reproducibility

Applications of (1R,4S)-2-Azabicyclo[2.2.1]heptane


Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

The (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is a validated starting point for synthesizing potent and selective DPP-4 inhibitors, as demonstrated by the superior in vitro potency of Neogliptin (IC₅₀ = 16.8 nM) compared to market leaders vildagliptin and sitagliptin [1]. Research programs focused on this therapeutic area should prioritize this scaffold for lead optimization and the development of novel IP.

Selective OX1R Antagonists for CNS Disorders

For neuroscience programs targeting the orexin system, particularly for indications like addiction, anxiety, and panic disorders, the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is essential. It is a core component of selective OX1R antagonists, such as the clinical candidate JNJ-54717793 [2]. Its use enables the critical differentiation from non-selective dual antagonists, mitigating the risk of unwanted sedative side effects.

Scaffold Hopping to Improve Binding Affinity

In any medicinal chemistry project aiming to improve upon a flexible lead compound containing a piperidine or pyrrolidine moiety, (1R,4S)-2-azabicyclo[2.2.1]heptane should be considered a high-priority scaffold for replacement. The rigid, bridged bicyclic structure pre-organizes the molecule for target binding, a property that has contributed to the success of drugs like Ledipasvir [3]. This strategy can enhance both target potency and selectivity.

Chiral Building Blocks for Asymmetric Catalysis

The enantiopure (1R,4S)-2-azabicyclo[2.2.1]heptane is a valuable chiral building block for constructing more complex molecules with defined stereochemistry [3]. Its rigid scaffold makes it an excellent precursor for developing novel chiral ligands for asymmetric catalysis, enabling the efficient and selective synthesis of high-value pharmaceutical intermediates.

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization
Enantiopure azabicyclo scaffold for inhibitor synthesis
DPP-4 enzymatic assay context and SAR interpretation
Selective OX1R antagonist CNS studies
Stereochemically defined core for receptor selectivity optimization
OX1R/OX2R selectivity panel review and functional assay context
Scaffold hopping for binding affinity
Rigid bridged bicyclic replacement for flexible amines
Target engagement assay context and conformational constraint analysis
Asymmetric catalysis research
Enantiopure chiral building block for ligand design
Enantioselectivity and catalytic performance under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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